Desmethylsibutramine hydrochloride

描述

准备方法

Desmethylsibutramine hydrochloride can be synthesized through various methods. One common approach involves the asymmetric synthesis, resolution of the racemate with a chiral acid, or chiral column HPLC separation . The synthetic route typically involves the reaction of 1-(4-chlorophenyl)cyclobutylamine with N,N-dimethylbutan-1-amine under specific reaction conditions to yield desmethylsibutramine, which is then converted to its hydrochloride salt .

化学反应分析

Desmethylsibutramine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmacological Insights

Desmethylsibutramine is primarily known for its role in weight management and appetite suppression. As a metabolite of sibutramine, it retains some pharmacological activity. The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which may contribute to its effects on appetite regulation and weight loss. However, due to safety concerns associated with sibutramine, including cardiovascular risks, the use of desmethylsibutramine in clinical settings is limited.

Analytical Applications

Desmethylsibutramine hydrochloride is extensively used in analytical chemistry for the detection and quantification of sibutramine and its metabolites in various samples, including human plasma and dietary supplements.

2.1. High-Performance Liquid Chromatography (HPLC)

Recent studies have developed sensitive HPLC-MS/MS methods for the determination of desmethylsibutramine in biological samples. For instance, a study reported a method that achieved a lower limit of quantitation (LLOQ) of 0.10 ng/mL with high specificity and accuracy, making it suitable for pharmacokinetic studies .

| Method | Detection Limit | Application |

|---|---|---|

| HPLC-MS/MS | 0.10 ng/mL | Human plasma analysis |

| GC-MS | Not specified | Dietary supplement analysis |

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS techniques have also been employed for the identification of desmethylsibutramine in herbal dietary supplements. This method allows for rapid screening and quantification, aiding regulatory bodies in ensuring product safety .

Toxicological Studies

Toxicological assessments of desmethylsibutramine are crucial due to its association with adverse effects linked to sibutramine use. Research has indicated that while desmethylsibutramine may exhibit lower toxicity than its parent compound, its effects on cardiovascular health remain a concern .

3.1. Case Studies

Several case studies have documented instances of desmethylsibutramine presence in dietary supplements marketed for weight loss:

- A study identified desmethylsibutramine as an adulterant in herbal products sold as slimming aids .

- Another investigation highlighted the need for rigorous testing protocols to detect such compounds in commercial products to safeguard consumer health .

Regulatory Considerations

Due to the potential health risks associated with sibutramine and its metabolites, including desmethylsibutramine, regulatory agencies have imposed strict guidelines on their use in dietary supplements and pharmaceuticals. The FDA has banned sibutramine due to cardiovascular risks, which extends to its metabolites .

作用机制

Desmethylsibutramine hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing satiety and reducing appetite . The compound’s molecular targets include the norepinephrine transporter, serotonin transporter, and dopamine transporter .

相似化合物的比较

Desmethylsibutramine hydrochloride is compared with other similar compounds, such as:

Sibutramine: The parent compound, which is less potent as a monoamine reuptake inhibitor.

Didesmethylsibutramine: Another metabolite of sibutramine with similar but distinct pharmacological properties.

N-ethyl and 3,4-dichloro derivatives: These compounds are also used in weight loss products and have varying degrees of potency and efficacy.

This compound is unique due to its higher potency as a monoamine reuptake inhibitor compared to sibutramine and its other metabolites .

生物活性

Desmethylsibutramine hydrochloride, a metabolite of the weight-loss drug sibutramine, has garnered attention for its role as a triple reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the brain. This compound is particularly relevant in discussions surrounding obesity treatments and the pharmacological mechanisms of appetite suppression.

Pharmacological Profile

Desmethylsibutramine acts primarily by inhibiting the reuptake of key neurotransmitters:

| Neurotransmitter | Reuptake Inhibition (nM) |

|---|---|

| SERT (Serotonin) | 4,300 |

| NET (Norepinephrine) | 62 |

| DAT (Dopamine) | 12 |

The (R) -enantiomer of desmethylsibutramine is significantly more potent than its (S) counterpart, indicating a stereoselective action that enhances its anorectic properties in animal models .

Desmethylsibutramine's effectiveness as an appetite suppressant is attributed to its influence on central mechanisms regulating energy homeostasis. It increases the release of anorexigenic neuropeptides while decreasing orexigenic signals. Specifically, it enhances leptin transport into the arcuate nucleus of the hypothalamus, activating proopiomelanocortin (POMC) neurons and inhibiting neuropeptide Y (NPY) neurons. This dual action helps reduce food intake and promote weight loss .

Case Studies and Clinical Findings

- Clinical Efficacy : A study involving human volunteers demonstrated that desmethylsibutramine, when administered alongside sibutramine, effectively reduced body weight over a short term. However, long-term efficacy diminished due to compensatory mechanisms that restore appetite and energy balance .

- Pharmacokinetics : Research employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated methods for quantifying desmethylsibutramine levels in plasma. The study confirmed stability and reliability of the compound's measurement in biological samples, facilitating further pharmacokinetic studies .

- Adverse Effects : Despite its appetite-suppressing abilities, desmethylsibutramine has been associated with cardiovascular risks, including increased heart rate and blood pressure. The Sibutramine Cardiovascular Outcomes Trial highlighted these risks, leading to regulatory scrutiny and withdrawal from many markets .

Research Findings

Recent studies have underscored the compound's potential but also its limitations:

- Short-term Weight Loss : Desmethylsibutramine shows promise in inducing weight loss in obese populations when used for limited periods (6-12 months). However, prolonged use leads to tachyphylaxis—diminished effectiveness over time .

- Neurobiological Effects : Investigations into the neurobiological effects reveal that desmethylsibutramine does not directly stimulate neurotransmitter release but instead modulates receptor activity to achieve its effects on appetite regulation .

属性

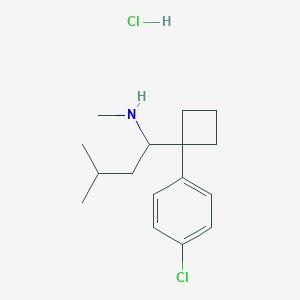

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-94-7 | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。